Astaxanthin

Beschreibung

Eigenschaften

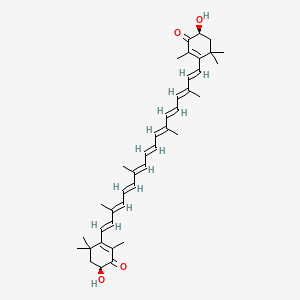

IUPAC Name |

(6S)-6-hydroxy-3-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(4S)-4-hydroxy-2,6,6-trimethyl-3-oxocyclohexen-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-2,4,4-trimethylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O4/c1-27(17-13-19-29(3)21-23-33-31(5)37(43)35(41)25-39(33,7)8)15-11-12-16-28(2)18-14-20-30(4)22-24-34-32(6)38(44)36(42)26-40(34,9)10/h11-24,35-36,41-42H,25-26H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,27-15+,28-16+,29-19+,30-20+/t35-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQZIGYBFDRPAKN-UWFIBFSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CC(C1=O)O)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2=C(C(=O)C(CC2(C)C)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(C[C@@H](C1=O)O)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C2=C(C(=O)[C@H](CC2(C)C)O)C)\C)\C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893777 | |

| Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

596.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Needles from acetone/light petroleum | |

CAS No. |

472-61-7 | |

| Record name | Astaxanthin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-61-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Astaxanthin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Astaxanthin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06543 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,3'-Dihydroxy-beta-carotene-4,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,3'S)-3,3'-dihydroxy-β,β-carotene-4,4'-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASTAXANTHIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XPW32PR7I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ASTAXANTHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182-183 °C, Reported as shiny purple platelets with gold luster from pyridine; MP: 216 °C; readily soluble in pyridine, 182.5 °C | |

| Record name | ASTAXANTHINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7468 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Astaxanthin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002204 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Neuroprotective Mechanisms of Astaxanthin

For Researchers, Scientists, and Drug Development Professionals

Astaxanthin (AST), a lipid-soluble xanthophyll carotenoid, has garnered significant scientific interest for its potent neuroprotective properties.[1][2][3][4][5] Its unique molecular structure not only makes it one of nature's most powerful antioxidants but also allows it to cross the blood-brain barrier, a critical feature for any neuroactive compound.[6][7][8][9][10] This enables this compound to directly exert its effects on the central nervous system (CNS), mitigating the complex pathologies underlying various neurological disorders.[2][4][11][12]

This technical guide provides an in-depth exploration of the core mechanisms through which this compound confers neuroprotection. It synthesizes findings from preclinical and experimental models, focusing on its antioxidant, anti-inflammatory, anti-apoptotic, and plasticity-modulating activities. The content herein is intended to serve as a resource for researchers and professionals in the field of neurology and drug development.

Core Mechanism: Potent Antioxidant Activity

The brain's high oxygen consumption and lipid-rich environment make it exceptionally vulnerable to oxidative stress, a key pathological driver in neurodegenerative diseases.[6] this compound's neuroprotective action is fundamentally linked to its superior antioxidant capabilities.[13]

Direct Radical Scavenging

This compound's polyene chain and terminal ionone (B8125255) rings enable it to effectively neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS).[13][14] It can quench singlet oxygen and scavenge radicals within the cell membrane, providing protection against lipid peroxidation and oxidative damage to neuronal cells.[6][9]

Upregulation of Endogenous Antioxidant Systems

Beyond direct scavenging, this compound modulates key signaling pathways to bolster the brain's intrinsic antioxidant defenses. The most critical of these is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[7][9][12]

-

Nrf2-ARE Pathway Activation: this compound promotes the nuclear translocation of Nrf2.[12] Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE), driving the transcription of a suite of protective genes.[2][9]

-

Induction of Phase II Enzymes: This activation leads to increased expression of crucial antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO-1), superoxide (B77818) dismutase (SOD), and glutathione (B108866) (GSH).[2][9][11][13][15] These enzymes are vital for detoxifying ROS and maintaining cellular redox homeostasis.[13]

The activation of the Nrf2 pathway is a cornerstone of this compound's indirect antioxidant mechanism, providing sustained protection against oxidative insults.

Core Mechanism: Anti-inflammatory Effects

Chronic neuroinflammation is a hallmark of nearly all neurodegenerative conditions, contributing to a cycle of neuronal damage.[6] this compound demonstrates potent anti-inflammatory activity by modulating key signaling cascades and reducing the production of inflammatory mediators.[7][16]

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound effectively suppresses this pathway by:

-

Preventing IκBα Degradation: It inhibits the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[7]

-

Blocking NF-κB Translocation: By stabilizing IκBα, this compound prevents the p50/p65 NF-κB subunits from translocating to the nucleus.[7][9]

-

Downregulating Inflammatory Genes: This blockade suppresses the transcription of a wide array of pro-inflammatory genes.[9][16]

Reduction of Pro-inflammatory Cytokines and Mediators

As a result of NF-κB inhibition and modulation of other pathways like MAPKs, this compound significantly reduces the production and release of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[9][14][16] It also decreases levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

Modulation of Microglial Activation

This compound can attenuate the activation of microglia, the primary immune cells of the brain.[13][17] By suppressing the M1 pro-inflammatory phenotype of microglia, it limits the release of neurotoxic factors, thereby protecting surrounding neurons.[14]

Core Mechanism: Anti-Apoptotic Action

Apoptosis, or programmed cell death, is a final common pathway in neuronal loss during neurodegeneration. This compound protects neurons from apoptosis by modulating survival signals and regulating key apoptotic proteins.[2][3][4]

Activation of Pro-Survival Pathways

This compound has been shown to activate the PI3K/Akt signaling pathway, a critical cascade for promoting cell survival.[12][18] Activated Akt can phosphorylate and inactivate several pro-apoptotic targets, including Bad (a Bcl-2 family member), thereby preventing the initiation of the apoptotic cascade.[12][18]

Regulation of the Bcl-2 Family

The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is crucial for mitochondrial integrity and cell fate. This compound favorably shifts this balance by:

-

Upregulating Bcl-2: Increasing the expression of the anti-apoptotic protein Bcl-2.[2][9][15]

-

Downregulating Bax: Decreasing the expression of the pro-apoptotic protein Bax.[2][9][15]

This increased Bcl-2/Bax ratio stabilizes the mitochondrial membrane, preventing the release of cytochrome c into the cytoplasm—a key step in activating the caspase cascade.[2][12]

Inhibition of Caspase Activation

By preventing cytochrome c release, this compound inhibits the activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3).[2][12][15] This directly halts the cellular machinery responsible for dismantling the neuron during apoptosis.

References

- 1. Frontiers | this compound as a neuroprotective modulator of synaptic plasticity, learning, and memory: Mechanistic insights and therapeutic perspectives in neurodegenerative aging [frontiersin.org]

- 2. Biological and neurological activities of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Neuroprotective Effects of this compound: Therapeutic Targets and Clinical Perspective [mdpi.com]

- 4. Biological and neurological activities of this compound (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. On the Neuroprotective Role of this compound: New Perspectives? [ouci.dntb.gov.ua]

- 6. knowledge.axabio.com [knowledge.axabio.com]

- 7. mdpi.com [mdpi.com]

- 8. How this compound Crosses The Blood-Brain Barrier - Life Extension [lifeextension.com]

- 9. On the Neuroprotective Role of this compound: New Perspectives? [mdpi.com]

- 10. On the Neuroprotective Role of this compound: New Perspectives? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. This compound as a Potential Neuroprotective Agent for Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective mechanisms of this compound: a potential therapeutic role in preserving cognitive function in age and neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Putative Role of this compound in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The protective effect of this compound on learning and memory deficits and oxidative stress in a mouse model of repeated cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sevensnutrition.com [sevensnutrition.com]

- 17. This compound Attenuates Neurotoxicity in a Mouse Model of Parkinson’s disease | Technology Networks [technologynetworks.com]

- 18. researchgate.net [researchgate.net]

The Astaxanthin Biosynthetic Pathway in Haematococcus pluvialis: A Technical Guide for Researchers

An In-depth Examination of the Molecular Mechanisms, Experimental Protocols, and Regulatory Networks Governing Astaxanthin Production in the World's Richest Microbial Source.

Introduction

Haematococcus pluvialis, a freshwater green microalga, stands as the most potent natural source of this compound, a high-value ketocarotenoid renowned for its powerful antioxidant properties. This has positioned it as a subject of intense research and commercial interest for applications in aquaculture, nutraceuticals, cosmetics, and pharmaceuticals. Under optimal growth conditions, H. pluvialis exists as a green, motile vegetative cell. However, in response to a variety of environmental stressors—such as high irradiance, nutrient deprivation, and salinity—the alga undergoes a dramatic transformation into a red, non-motile cyst stage, characterized by the massive accumulation of this compound, which can exceed 5% of the cellular dry weight.[1] This guide provides a comprehensive technical overview of the this compound biosynthetic pathway in H. pluvialis, detailing the enzymatic steps, genetic regulation, and key signaling cascades. It further offers a compilation of experimental protocols and quantitative data to aid researchers and drug development professionals in their exploration of this fascinating biological process.

The Core Biosynthetic Pathway

The synthesis of this compound in H. pluvialis is a multi-step process that begins in the chloroplast with the methylerythritol 4-phosphate (MEP) pathway and culminates in the cytoplasm where this compound is esterified and stored in lipid droplets.[2] The pathway can be broadly divided into three main stages: the synthesis of the C40 carotenoid backbone to produce β-carotene, the subsequent oxygenation of β-carotene to form this compound, and finally, the esterification of this compound.[2]

From Isoprenoid Precursors to β-Carotene

The initial steps of carotenoid biosynthesis are shared among many photosynthetic organisms. In H. pluvialis, the MEP pathway, located in the chloroplast, utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749) derived from photosynthesis to produce the five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).[2] A series of condensation reactions then leads to the formation of the 40-carbon molecule, phytoene (B131915).

The key enzymes and intermediates in this part of the pathway are summarized below:

-

Isopentenyl Pyrophosphate Isomerase (IPI): Interconverts IPP and DMAPP.

-

Geranylgeranyl Pyrophosphate Synthase (GGPS): Condenses one molecule of DMAPP with three molecules of IPP to form the 20-carbon geranylgeranyl pyrophosphate (GGPP).

-

Phytoene Synthase (PSY): Catalyzes the head-to-head condensation of two GGPP molecules to form the first colorless carotenoid, phytoene. This is a critical rate-limiting step in carotenoid biosynthesis.

-

Phytoene Desaturase (PDS) and ζ-Carotene Desaturase (ZDS): Introduce a series of double bonds into the phytoene backbone, leading to the formation of lycopene (B16060).

-

Lycopene β-Cyclase (LCYB): Catalyzes the cyclization of both ends of the linear lycopene molecule to form the bicyclic β-carotene.

Conversion of β-Carotene to this compound

The conversion of β-carotene to this compound is the defining feature of the pathway in H. pluvialis and involves the action of two key enzymes: β-carotene ketolase (BKT) and β-carotene hydroxylase (CrtR-b). In H. pluvialis, the primary route involves the ketolation of β-carotene prior to hydroxylation.

The enzymatic steps are as follows:

-

β-Carotene Ketolase (BKT): This enzyme, also known as β-carotene oxygenase (CrtO), introduces keto groups at the 4 and 4' positions of the β-ionone rings of β-carotene. This is a two-step process, first converting β-carotene to echinenone (monoketo-β-carotene) and then to canthaxanthin (B1668269) (diketo-β-carotene). Multiple BKT genes have been identified in H. pluvialis, and their upregulation is strongly correlated with this compound accumulation.

-

β-Carotene Hydroxylase (CrtR-b): This enzyme introduces hydroxyl groups at the 3 and 3' positions of the β-ionone rings. In the primary pathway, CrtR-b acts on canthaxanthin to produce adonirubin (3-hydroxy-canthaxanthin) and finally This compound (3,3'-dihydroxy-4,4'-diketo-β-carotene).

The biosynthetic pathway from GGPP to this compound is visualized in the diagram below.

Regulation of this compound Biosynthesis

The accumulation of this compound in H. pluvialis is tightly regulated, primarily at the transcriptional level, in response to environmental stress. Stress conditions lead to the generation of reactive oxygen species (ROS), which act as signaling molecules to trigger a cascade of events culminating in the upregulation of this compound biosynthetic genes.

Stress-Induced Signaling and the Role of ROS

Environmental stressors such as high light, nutrient limitation (especially nitrogen), and high salinity induce the production of ROS, including singlet oxygen (¹O₂), superoxide (B77818) anions (O₂⁻), and hydrogen peroxide (H₂O₂), primarily within the chloroplasts. These ROS molecules are not merely damaging byproducts but also serve as critical second messengers that initiate a signaling cascade. This cascade is thought to involve mitogen-activated protein kinase (MAPK) pathways, which in turn activate specific transcription factors.

The proposed signaling pathway is illustrated below:

Transcriptional Regulation

A large body of evidence from transcriptomic studies demonstrates that the expression of genes encoding the enzymes of the this compound biosynthetic pathway is significantly upregulated under stress conditions. Key transcription factor families, including MYB, bHLH, bZIP, and NF-YC, have been identified as potential regulators of these genes.[3][4] These transcription factors likely bind to specific cis-acting elements in the promoter regions of the this compound biosynthesis genes, thereby enhancing their transcription. For example, the promoter of the bkt gene has been shown to contain stress-responsive elements.[5][6]

Quantitative Data

The following tables summarize quantitative data on gene expression and carotenoid content in H. pluvialis under various stress conditions, compiled from multiple studies.

Table 1: Relative Gene Expression of this compound Biosynthesis Genes Under Stress Conditions

| Gene | Stress Condition | Fold Change (vs. Control) | Reference |

| PSY | High Light (125 µmol m⁻² s⁻¹) + Nutrient Deprivation | ~15-fold | [7] |

| Salicylic Acid (25 mg/L) | >5-fold | [8] | |

| Nitrogen Deprivation | Upregulated | [8] | |

| PDS | High Light + Nutrient Deprivation | ~10-fold | [7] |

| Salicylic Acid (25 mg/L) | Upregulated | [8] | |

| LCYB | High Light + Nutrient Deprivation | ~8-fold | [7] |

| BKT | High Light + Nutrient Deprivation | ~20-fold | [7] |

| Salicylic Acid (25 mg/L) | Significantly Increased | [8] | |

| Blue Light + Salicylic Acid | Significantly Increased | [9] | |

| CrtR-b | High Light + Nutrient Deprivation | ~12-fold | [7] |

| Salicylic Acid (25 mg/L) | Upregulated | [8] |

Table 2: Carotenoid Content in H. pluvialis Under Different Growth Stages and Conditions

| Carotenoid | Green Vegetative Stage (mg/g DW) | Red Cyst Stage (mg/g DW) | Reference |

| Lutein | 1.12 ± 0.09 | Decreased Significantly | [10] |

| β-Carotene | 0.89 ± 0.04 | Traces | [10] |

| This compound (free) | Traces | 0.23 ± 0.04 | [10] |

| This compound Monoesters | Not Detected | 37.86 (82% of total carotenoids) | [10] |

| This compound Diesters | Not Detected | 5.91 (13% of total carotenoids) | [10] |

| Total this compound | - | 24.5 (under nutrient stress and high light) | [7] |

| Total Carotenoids | 3.62 | 46.2 | [10] |

Experimental Protocols

This section provides an overview of key experimental methodologies for studying the this compound biosynthetic pathway in H. pluvialis.

RNA Extraction from H. pluvialis

Extracting high-quality RNA from H. pluvialis, particularly from the red cyst stage, is challenging due to the thick, resilient cell wall and high levels of pigments and polysaccharides. An optimized Trizol-based method has been shown to be effective.

Protocol Overview:

-

Cell Disruption: Harvested cells are flash-frozen in liquid nitrogen and ground to a fine powder using a mortar and pestle. This step is critical for breaking the tough cell wall.

-

Homogenization: The powdered cells are immediately homogenized in a Trizol-based reagent.

-

Phase Separation: Chloroform is added, and the mixture is centrifuged to separate the aqueous (RNA-containing) phase from the organic and interphase layers.

-

RNA Precipitation: RNA is precipitated from the aqueous phase using isopropanol.

-

Washing and Solubilization: The RNA pellet is washed with 75% ethanol (B145695) and then dissolved in RNase-free water.

-

Quality Control: The quality and quantity of the extracted RNA should be assessed using a spectrophotometer (e.g., NanoDrop) to check A260/280 and A260/230 ratios, and by gel electrophoresis or a bioanalyzer to check for RNA integrity.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

qRT-PCR is a powerful technique to quantify the expression levels of specific genes.

Protocol Overview:

-

cDNA Synthesis: First-strand cDNA is synthesized from the extracted total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design: Design gene-specific primers for the target genes (PSY, PDS, BKT, CrtR-b, etc.) and a reference (housekeeping) gene (e.g., actin or GAPDH) for normalization.

-

qRT-PCR Reaction: Set up the qRT-PCR reaction using a SYBR Green-based master mix, cDNA template, and specific primers. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, normalizing the expression to the reference gene.

The following diagram illustrates a typical workflow for gene expression analysis using qRT-PCR.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Transcription Factors From Haematococcus pluvialis Involved in the Regulation of this compound Biosynthesis Under High Light-Sodium Acetate Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cloning and characterization of beta-carotene ketolase gene promoter in Haematococcus pluvialis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Transcriptome Analysis of the Accumulation of this compound in Haematococcus pluvialis Treated with White and Blue Lights as well as Salicylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptome Analysis of the Accumulation of this compound in Haematococcus pluvialis Treated with White and Blue Lights as well as Salicylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

A Technical Guide to the In Vitro Cellular Uptake and Metabolism of Astaxanthin

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the current understanding of astaxanthin's cellular uptake and metabolism in vitro. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design and execute robust in vitro studies for this potent antioxidant. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways modulated by this compound.

Cellular Uptake of this compound

The bioavailability of this compound is significantly influenced by its efficient transport across the intestinal epithelium. In vitro models, primarily using the human colon adenocarcinoma cell line Caco-2, have been instrumental in elucidating the mechanisms governing its absorption.

Mechanisms of Cellular Uptake

This compound's lipophilic nature dictates its primary mode of transport across the cell membrane. Its unique molecular structure, with polar ends and a nonpolar center, allows it to span the entirety of the cell membrane, providing antioxidant protection to both the inner and outer layers.[1] This orientation is crucial for its biological activity.

The uptake of this compound is facilitated by lipid transporters. Notably, the Scavenger Receptor Class B Type I (SR-BI) has been identified as a key player in the cellular uptake of this compound isomers in Caco-2 cell monolayers.[2] Inhibition of SR-BI has been shown to significantly reduce the uptake of all-E-astaxanthin and 13Z-astaxanthin.[2]

In Vitro Models for Uptake Studies

-

Caco-2 Cells: This human colon adenocarcinoma cell line is the most widely used in vitro model for studying intestinal absorption. When cultured, Caco-2 cells differentiate to form a polarized monolayer with a brush border, mimicking the intestinal epithelium.

-

HepG2 and Hep3B Cells: These human hepatoma cell lines are utilized to study the uptake and metabolism of this compound in the liver.

Quantitative Data on Cellular Uptake

The cellular uptake of this compound can be influenced by its isomeric form and the formulation used. The following table summarizes key quantitative findings from in vitro uptake studies.

| In Vitro Model | This compound Form | Key Findings | Reference |

| Caco-2 cells | all-E, 9Z, and 13Z isomers | 9Z-astaxanthin exhibited higher transport efficiency than all-E and 13Z-astaxanthins. | [3] |

| Caco-2 cells | H- and J-aggregates | H-aggregates showed a better cytoprotective effect and higher scavenging of intracellular reactive oxygen species compared to J-aggregates and monomers. | [4] |

| HT29 cells | Nanoparticle vs. conventional | Absorption efficiency increased from 2.5% to 12.6% in nanoparticle form. |

Metabolism of this compound

Following cellular uptake, this compound undergoes metabolic transformation, primarily in the liver. In vitro studies using primary human hepatocytes and liver microsomes have identified several key metabolites and the enzymes involved in their formation.

Metabolic Pathways

The metabolism of this compound involves oxidation and reduction reactions. In primary human hepatocytes, the main identified metabolites are 3-hydroxy-4-oxo-β-ionol and 3-hydroxy-4-oxo-β-ionone , along with their reduced forms, 3-hydroxy-4-oxo-7,8-dihydro-β-ionol and 3-hydroxy-4-oxo-7,8-dihydro-β-ionone .[5]

Role of Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes play a role in the metabolism of this compound. In vitro studies with human hepatocytes have shown that this compound can induce the expression of CYP3A4 and CYP2B6 .[5] However, the direct contribution of these induced CYPs to the formation of the primary metabolites of this compound is not fully established, suggesting that other enzymatic systems may be involved.[5]

Quantitative Data on Metabolism

| In Vitro Model | Key Findings | Reference |

| Primary human hepatocytes | Identification of four major metabolites: 3-hydroxy-4-oxo-β-ionol, 3-hydroxy-4-oxo-β-ionone, and their reduced forms. | [5] |

| Primary human hepatocytes | This compound significantly induced CYP3A4 and CYP2B6 expression. | [5] |

| HEK293T cells | Biosynthesis of free this compound from GGPP with a concentration of 41.86 µg/g dry weight (DW), representing 66.19% of total ketocarotenoids. | [6] |

Modulation of Cellular Signaling Pathways

This compound exerts its potent antioxidant and anti-inflammatory effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. This compound has been shown to activate Nrf2, leading to the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), superoxide (B77818) dismutase (SOD), and catalase (CAT).[2][5][7][8][9][10]

Figure 1: this compound-mediated activation of the Nrf2 signaling pathway.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been demonstrated to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[5][11][12][13][14] This inhibitory effect is often mediated through the suppression of IκB kinase (IKK) activity, which prevents the degradation of the NF-κB inhibitor, IκBα.

Figure 2: Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is involved in cell survival, proliferation, and growth. This compound has been shown to modulate this pathway, although its effects can be context-dependent. In some cancer models, this compound inhibits the PI3K/Akt pathway, leading to reduced cell proliferation and apoptosis.[11]

References

- 1. Production, physicochemical investigations, antioxidant effect, and cellular uptake in Caco-2 cells of the supersaturable this compound self-microemulsifying tablets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bioaccessibility, Cellular Uptake, and Transport of this compound Isomers and their Antioxidative Effects in Human Intestinal Epithelial Caco-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The this compound Aggregation Pattern Greatly Influences Its Antioxidant Activity: A Comparative Study in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Production of this compound by Animal Cells via Introduction of an Entire this compound Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of this compound on expression of apoptosis and oxidative stress related genes in H2O2 induced oxidative stress BE(2)-C human neuroblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. This compound-mediated Nrf2 activation ameliorates glucocorticoid-induced oxidative stress and mitochondrial dysfunction and impaired bone formation of glucocorticoid-induced osteonecrosis of the femoral head in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scilit.com [scilit.com]

- 12. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 13. researchgate.net [researchgate.net]

- 14. storage.prod.researchhub.com [storage.prod.researchhub.com]

The Modulatory Role of Astaxanthin on Anti-inflammatory Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astaxanthin, a xanthophyll carotenoid naturally abundant in marine organisms, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth exploration of the molecular pathways through which this compound exerts its anti-inflammatory effects. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into the mechanisms of action, quantitative data from pertinent studies, and explicit experimental protocols to facilitate further investigation.

Core Anti-inflammatory Mechanisms of this compound

This compound modulates a sophisticated network of signaling pathways integral to the inflammatory response. Its multifaceted mechanism of action involves the direct inhibition of pro-inflammatory mediators and the activation of endogenous antioxidant and anti-inflammatory systems. The primary pathways influenced by this compound include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinases (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. This compound has been demonstrated to potently inhibit this pathway at multiple key junctures.[1][2][3]

Molecular Mechanism: In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent proteasomal degradation. This allows the NF-κB p65 subunit to translocate to the nucleus and initiate the transcription of target genes, including those for tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3]

This compound intervenes in this cascade by:

-

Preventing IκBα Phosphorylation and Degradation: this compound inhibits the activity of the IKK complex, thereby preventing the phosphorylation and degradation of IκBα.[2] This stabilizes the NF-κB-IκBα complex in the cytoplasm, effectively blocking NF-κB's nuclear translocation and subsequent pro-inflammatory gene expression.[3]

-

Reducing Nuclear Translocation of p65: By preserving IκBα, this compound directly reduces the amount of the active p65 subunit of NF-κB that can enter the nucleus.

Modulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38, are critical mediators in the inflammatory response.[1] this compound has been shown to suppress the activation of these pathways.

Molecular Mechanism: Upon inflammatory stimulation, upstream kinases activate ERK, JNK, and p38 through phosphorylation. These activated MAPKs then phosphorylate various transcription factors, such as activator protein-1 (AP-1), which in turn promote the expression of pro-inflammatory genes.

This compound's inhibitory action on MAPK pathways involves:

-

Reduced Phosphorylation of ERK, JNK, and p38: this compound treatment has been observed to decrease the phosphorylation levels of ERK, JNK, and p38 in response to inflammatory stimuli, thereby attenuating their downstream signaling.

Attenuation of the JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for cytokine signaling and plays a significant role in chronic inflammatory conditions. This compound has been found to inhibit this pathway, particularly the activation of STAT3.[4]

Molecular Mechanism: Cytokines bind to their receptors, leading to the activation of associated Janus kinases (JAKs). Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate the expression of target genes involved in inflammation and cell proliferation.

This compound's inhibitory effects on the JAK/STAT pathway include:

-

Inhibition of STAT3 Phosphorylation: this compound has been shown to prevent the phosphorylation of STAT3, a key step in its activation.[4]

-

Reduced Nuclear Translocation of STAT3: By inhibiting its phosphorylation, this compound prevents the nuclear translocation of STAT3, thereby blocking the transcription of its target genes.[4]

Activation of the Nrf2 Antioxidant Pathway

The Nrf2 pathway is the master regulator of the cellular antioxidant response. This compound is a potent activator of this protective pathway.[5][6]

Molecular Mechanism: Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutathione (B108866) S-transferases (GSTs).

This compound promotes Nrf2 activation by:

-

Facilitating Nrf2 Dissociation from Keap1: this compound promotes the dissociation of Nrf2 from Keap1, although the precise mechanism is still under investigation.

-

Enhancing Nrf2 Nuclear Translocation: By freeing Nrf2 from Keap1, this compound allows for its accumulation in the nucleus and subsequent activation of antioxidant gene expression.[6]

Modulation of PPARγ Activity

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a role in regulating inflammation and lipid metabolism. This compound has been identified as a modulator of PPARγ activity.[7][8]

Molecular Mechanism: PPARγ can be activated by ligands, leading to its heterodimerization with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, regulating their transcription. PPARγ activation can have both pro- and anti-inflammatory effects depending on the cellular context.

This compound's interaction with PPARγ is complex:

-

Selective PPARγ Modulation: this compound can act as both a PPARγ agonist and antagonist depending on the cell type and context.[9] In macrophages, it can act as an agonist, leading to the expression of genes involved in anti-inflammatory responses.[9] In other contexts, it can antagonize PPARγ activity.

Quantitative Data on this compound's Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings on the reduction of major inflammatory markers.

Table 1: In Vitro Studies on the Effect of this compound on Inflammatory Markers

| Cell Line | Inflammatory Stimulus | This compound Concentration | Inflammatory Marker | % Reduction (approx.) | Reference |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | NO Production | 70% | [10] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | PGE2 Production | 60% | [10] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | TNF-α | 50% | [10] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 50 µM | IL-1β | 45% | [10] |

| RAW 264.7 Macrophages | LPS (1 µg/mL) | 25 µM | iNOS Activity | 46% | [11] |

| BV2 Microglial Cells | LPS | Not Specified | COX-2 Expression | Significant Reduction | [12] |

| U937 Cells | H2O2 (100 µM) | 10 µM | IL-1β Secretion | 40% | [13] |

| U937 Cells | H2O2 (100 µM) | 10 µM | IL-6 Secretion | 50% | [13] |

| U937 Cells | H2O2 (100 µM) | 10 µM | TNF-α Secretion | 45% | [13] |

Table 2: In Vivo and Clinical Studies on the Effect of this compound on Inflammatory Markers

| Model/Subject | Condition | This compound Dosage | Inflammatory Marker | Result | Reference |

| Rats | Endotoxin-Induced Uveitis | 100 mg/kg | TNF-α in aqueous humor | Significant Reduction | [11] |

| Rats | Endotoxin-Induced Uveitis | 100 mg/kg | PGE2 in aqueous humor | Significant Reduction | [11] |

| Rats | Spinal Cord Injury | Not Specified | COX-2, TNF-α, IL-1β, IL-6 | Reduced Expression | [14] |

| Humans (Coronary Artery Disease) | Coronary Artery Disease | 12 mg/day for 8 weeks | TNF-α | No significant change | [15] |

| Humans (with PCOS) | Polycystic Ovary Syndrome | 12 mg/day for 8 weeks | TNF-α, IL-18, IL-6 | Significantly Lower | [16] |

| Firefighters | Occupational Stress | 12 mg/day for 4 weeks | IL-1β, Cortisol | Attenuated Increase | [17] |

Detailed Experimental Protocols

To facilitate reproducible research, this section provides detailed methodologies for key experiments commonly used to investigate the anti-inflammatory effects of this compound.

Cell Culture and Lipopolysaccharide (LPS) Stimulation

This protocol describes the general procedure for culturing macrophages and inducing an inflammatory response with LPS.

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Protocol:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with final DMSO concentration typically ≤ 0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli at a final concentration of 1 µg/mL for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis of secreted cytokines).

-

Include appropriate controls: untreated cells, cells treated with vehicle (DMSO) only, and cells treated with LPS only.

-

After the incubation period, collect the cell culture supernatant for cytokine analysis (ELISA) and lyse the cells for protein (Western Blot) or RNA (qPCR) extraction.

-

Western Blot Analysis for Phosphorylated Proteins

This protocol outlines the steps for detecting the phosphorylation status of key signaling proteins like p65 (NF-κB) and MAPKs.

-

Materials:

-

RIPA lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.

-

BCA Protein Assay Kit.

-

4x Laemmli sample buffer.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking buffer (5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST).

-

Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK, anti-ERK, etc.) at manufacturer's recommended dilutions.

-

HRP-conjugated secondary antibodies.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Protocol:

-

After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Densitometric analysis can be performed to quantify band intensities, normalizing phosphorylated protein levels to total protein levels.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

This protocol is for measuring the concentration of secreted pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

-

Materials:

-

Commercially available ELISA kits for the specific cytokine of interest (e.g., mouse TNF-α ELISA kit, mouse IL-6 ELISA kit).

-

Microplate reader.

-

-

Protocol:

-

Collect cell culture supernatants after experimental treatments.

-

Centrifuge the supernatants to remove any detached cells or debris.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves:

-

Adding standards and samples to a pre-coated microplate.

-

Incubating with a biotin-conjugated detection antibody.

-

Adding streptavidin-HRP conjugate.

-

Adding a substrate solution (e.g., TMB) to develop color.

-

Stopping the reaction with a stop solution.

-

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

-

Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol details the measurement of mRNA levels of pro-inflammatory genes like Cox-2 and iNos.

-

Materials:

-

RNA extraction kit (e.g., TRIzol reagent or column-based kits).

-

cDNA synthesis kit.

-

qPCR master mix (e.g., SYBR Green-based).

-

Gene-specific primers for target genes (Cox-2, iNos) and a housekeeping gene (e.g., Gapdh, Actb).

-

Real-time PCR instrument.

-

-

Protocol:

-

Lyse cells and extract total RNA according to the kit manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

-

Synthesize cDNA from a standardized amount of RNA using a reverse transcription kit.

-

Set up qPCR reactions containing cDNA, qPCR master mix, and forward and reverse primers for each gene.

-

Run the qPCR reactions in a real-time PCR instrument using a standard thermal cycling protocol.

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the control group.

-

Conclusion

This compound demonstrates remarkable potential as a potent anti-inflammatory agent, modulating a wide array of signaling pathways central to the inflammatory response. Its ability to inhibit NF-κB, MAPK, and JAK/STAT signaling, while concurrently activating the protective Nrf2 pathway, underscores its multifaceted mechanism of action. The quantitative data presented in this guide provide a clear indication of its efficacy in reducing key inflammatory mediators. The detailed experimental protocols offer a foundation for researchers to further explore and validate the therapeutic applications of this compound in inflammatory diseases. This comprehensive technical guide is intended to empower scientists and drug development professionals in their efforts to harness the anti-inflammatory properties of this compound for the development of novel therapeutic strategies.

References

- 1. This compound and its Effects in Inflammatory Responses and Inflammation-Associated Diseases: Recent Advances and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound as a Modulator of Nrf2, NF-κB, and Their Crosstalk: Molecular Mechanisms and Possible Clinical Applications [mdpi.com]

- 4. This compound inhibits JAK/STAT-3 signaling to abrogate cell proliferation, invasion and angiogenesis in a hamster model of oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound alleviates oxidative stress and skeletal muscle damage by promoting mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cyanotech.com [cyanotech.com]

- 7. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]

- 8. This compound as a Peroxisome Proliferator-Activated Receptor (PPAR) Modulator: Its Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Effects of this compound on the production of NO and the expression of COX-2 and iNOS in LPS-stimulated BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Co-encapsulated this compound and kaempferol nanoparticles: fabrication, characterization, and their potential synergistic effects on treating non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory and antioxidant effects of this compound following spinal cord injury in a rat animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | Effects of this compound supplementation on selected metabolic parameters, anthropometric indices, Sirtuin1 and TNF-α levels in patients with coronary artery disease: A randomized, double-blind, placebo-controlled clinical trial [frontiersin.org]

- 16. Randomized clinical trial of this compound supplement on serum inflammatory markers and ER stress-apoptosis gene expression in PBMCs of women with PCOS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

Neuroprotective Mechanisms of Astaxanthin in Preclinical Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astaxanthin (AST), a xanthophyll carotenoid naturally synthesized by various microorganisms, has garnered significant scientific interest for its potent antioxidant and anti-inflammatory properties.[1][2] Its unique molecular structure allows it to traverse the blood-brain barrier, making it a promising candidate for mitigating a spectrum of neurological disorders.[3] Preclinical evidence robustly suggests that this compound confers neuroprotection through a multi-faceted approach, primarily by attenuating oxidative stress, neuroinflammation, and apoptosis.[3][4] This technical guide provides an in-depth overview of the core neuroprotective mechanisms of this compound observed in preclinical models, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Core Neuroprotective Mechanisms

This compound's neuroprotective effects are primarily attributed to three interconnected mechanisms:

-

Antioxidant Effects: this compound is a powerful antioxidant, capable of neutralizing reactive oxygen species (ROS) and reducing oxidative damage to neurons.[1][3] It upregulates endogenous antioxidant enzymes through the activation of key signaling pathways.

-

Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation by inhibiting the activation of microglia and astrocytes, and by reducing the production of pro-inflammatory cytokines.[5][6]

-

Anti-apoptotic Effects: this compound can prevent neuronal cell death by modulating apoptosis-related proteins and signaling cascades.[3]

These mechanisms are not mutually exclusive and often involve overlapping signaling pathways, highlighting the pleiotropic nature of this compound's neuroprotective actions.

Key Signaling Pathways Modulated by this compound

Several critical signaling pathways are modulated by this compound to exert its neuroprotective effects. The most well-documented include:

-

Nrf2/HO-1 Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).[7][8]

-

PI3K/Akt Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial pro-survival pathway in neurons. This compound has been shown to activate this pathway, leading to the inhibition of apoptotic proteins and the promotion of cell survival.[4][9]

-

NF-κB Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. This compound can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes and mitigating neuroinflammation.[10]

Data Presentation: Efficacy of this compound in Preclinical Models

The following tables summarize the quantitative outcomes of this compound treatment in various preclinical models of neurological disorders.

Table 1: Neuroprotective Effects of this compound in a Stroke Model (MCAO)

| Animal Model | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |

| Male Wistar Rats | 25, 45, and 65 mg/kg (i.p.) | Single dose post-MCAO | Significantly reduced stroke volume and neurological deficits. Restored total oxidant status and caspase-3 levels. | [1][11][12] |

| Adult Rats | 80 mg/kg (i.g.) | Twice, 5h and 1h prior to ischemia | Dramatically diminished infarct volume and improved neurological deficit. | [9] |

| Adult Rats | Not specified | Pre-treatment | Reduced cerebral infarction and promoted locomotor function recovery. | [3] |

Table 2: Neuroprotective Effects of this compound in a Parkinson's Disease Model (MPTP)

| Animal Model | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |

| Young Mice | Dietary supplementation | 4 weeks | Protected against the loss of tyrosine hydroxylase (TH) positive cells in the substantia nigra. Attenuated microglial activation. | [6] |

| Aged Mice | Dietary supplementation | Not specified | Preserved neurons in the substantia nigra, but was less efficacious in protecting against the loss of TH. | [13][14] |

| PD Model Mouse | 30 mg/kg | Pre-treatment | Markedly increased TH-positive neurons. | [6][15] |

| SH-SY5Y cells & PD model mouse | 50 µM (in vitro) & 30 mg/kg (in vivo) | Pre-incubation/Pre-treatment | Attenuated MPP+-induced oxidative damage. Increased TH-positive neurons. | [6] |

Table 3: Neuroprotective Effects of this compound in an Alzheimer's Disease Model (Aβ-induced)

| Animal Model | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |

| ICR Mice | Not specified | Not specified | Improved learning, memory, and cognitive function. | [16] |

| Wistar Rats | 10 mg/kg BW | 30 days | Improved performance in the Morris water maze. | [17] |

| AD-like Rats | 5, 10, and 15 mg/kg (oral) | 6 weeks | Significantly and dose-dependently improved performance in the Morris water maze. Suppressed the accumulation of amyloid β1-42. | [18] |

Table 4: Neuroprotective Effects of this compound in a Traumatic Brain Injury (TBI) Model

| Animal Model | This compound Dosage | Treatment Duration | Key Quantitative Outcomes | Reference |

| Mice (sabra strain) | 100 mg/kg (gavage) | 2 weeks pre-TBI | Significant improvement in Neurological Severity Score (NSS) from 24h to 28 days post-CHI. | [7][19] |

| Mice | 100 mg/kg (i.p.) | Not specified | Significantly improved neurological status. | [10] |

| Male Adult ICR Mice | Not specified | Not specified | Improved sensorimotor performance on the NSS and rotarod test. Enhanced cognitive function recovery. | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical studies of this compound.

Western Blot Analysis for Nrf2, HO-1, PI3K/Akt, and NF-κB Pathways

Objective: To quantify the protein expression levels of key components of the Nrf2/HO-1, PI3K/Akt, and NF-κB signaling pathways in brain tissue following this compound treatment.

Methodology:

-

Tissue Preparation: Brain tissues are homogenized in RIPA buffer containing protease inhibitors.[10] The protein concentration of the resulting lysate is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: 20-40 µg of protein per sample is loaded onto a 10-12% sodium dodecyl sulfate-polyacrylamide gel. Following electrophoresis, proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1-2 hours at room temperature or overnight at 4°C.[13][16]

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies overnight at 4°C with gentle agitation. Recommended antibody dilutions are as follows:

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band densities are quantified using densitometry software (e.g., ImageJ) and normalized to the loading control.

Morris Water Maze (MWM) for Cognitive Function Assessment

Objective: To assess spatial learning and memory in rodent models of neurodegenerative diseases treated with this compound.

Methodology:

-

Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with water made opaque with non-toxic paint.[22] A hidden platform is submerged about 1-2 cm below the water surface in one of the four quadrants.

-

Acquisition Phase:

-

Rats are subjected to 4 trials per day for 5 consecutive days.

-

For each trial, the rat is placed into the water facing the wall at one of four randomly selected starting positions.

-

The rat is allowed to swim for a maximum of 60-90 seconds to find the hidden platform.[23][24]

-

If the rat fails to find the platform within the allotted time, it is gently guided to it.

-

The time taken to reach the platform (escape latency) and the path length are recorded using a video tracking system.

-

-

Probe Trial:

-

24 hours after the last training trial, the platform is removed from the pool.

-

The rat is allowed to swim freely for 60 seconds.

-

The time spent in the target quadrant (where the platform was previously located) and the number of times the rat crosses the former platform location are recorded.

-

TUNEL Assay for Apoptosis Detection

Objective: To detect and quantify apoptotic cells in brain tissue sections from animals treated with this compound.

Methodology:

-

Tissue Preparation: Brain tissue is fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned.

-

Permeabilization: Tissue sections are deparaffinized, rehydrated, and then permeabilized with proteinase K solution or 0.25% Triton X-100 in PBS to allow entry of the labeling enzyme.[3][25]

-

TUNEL Reaction:

-

The sections are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and biotin-dUTP or a fluorescently labeled dUTP.[25][26]

-

TdT catalyzes the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.[27]

-

The incubation is typically carried out for 1-2 hours at 37°C in a humidified chamber.[25]

-

-

Detection:

-

If a biotinylated nucleotide is used, the sections are incubated with streptavidin-HRP followed by a substrate like DAB to produce a colored precipitate.

-

If a fluorescently labeled nucleotide is used, the sections can be directly visualized under a fluorescence microscope.

-

-

Quantification: The number of TUNEL-positive cells is counted in several fields of view and expressed as a percentage of the total number of cells (often counterstained with DAPI or Hoechst to visualize all nuclei).

Mandatory Visualizations

Signaling Pathways

Caption: Core neuroprotective signaling pathways modulated by this compound.

Experimental Workflow

Caption: General experimental workflow for preclinical this compound studies.

Conclusion

The preclinical data strongly support the neuroprotective potential of this compound across a range of neurological disorder models. Its ability to modulate key signaling pathways involved in oxidative stress, inflammation, and apoptosis underscores its therapeutic promise. This technical guide provides a comprehensive summary of the current evidence, including quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in the further investigation and potential clinical translation of this compound for the treatment of neurodegenerative diseases. Further research should focus on optimizing dosage and delivery methods to maximize its efficacy in clinical settings.

References

- 1. Therapeutic and preventive effects of this compound in ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Apoptosis Quantification in Tissue: Development of a Semi-Automatic Protocol and Assessment of Critical Steps of Image Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-bioarray.com [creative-bioarray.com]

- 4. This compound improves cognitive performance in mice following mild traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Preventive treatment of this compound provides neuroprotection through suppression of reactive oxygen species and activation of antioxidant defense pathway after stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound protects against MPTP/MPP+-induced mitochondrial dysfunction and ROS production in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cognitive Effects of this compound Pretreatment on Recovery From Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound-loaded brain-permeable liposomes for Parkinson’s disease treatment via antioxidant and anti-inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of this compound on H(2)O(2)-induced neurotoxicity in vitro and on focal cerebral ischemia in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound provides neuroprotection in an experimental model of traumatic brain injury via the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dose-Dependent Effects of this compound on Ischemia/Reperfusion Induced Brain Injury in MCAO Model Rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. This compound is neuroprotective in an aged mouse model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound protects against MPTP/MPP+-induced mitochondrial dysfunction and ROS production in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound Protects Human Granulosa Cells against Oxidative Stress through Activation of NRF2/ARE Pathway and Its Downstream Phase II Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. datasheets.scbt.com [datasheets.scbt.com]

- 19. researchgate.net [researchgate.net]

- 20. Nrf2 Polyclonal Antibody (PA5-27882) [thermofisher.com]

- 21. researchgate.net [researchgate.net]

- 22. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. youtube.com [youtube.com]

- 26. researchgate.net [researchgate.net]

- 27. The Putative Role of this compound in Neuroinflammation Modulation: Mechanisms and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Astaxanthin: Sources, Bioavailability, and Research Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of astaxanthin, a keto-carotenoid with significant therapeutic potential owing to its potent antioxidant and anti-inflammatory properties. This document details its natural and synthetic sources, explores the critical aspects of its bioavailability, and presents established experimental protocols for its extraction, quantification, and biological assessment. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering a foundation for future research and drug development endeavors.

Sources of this compound

This compound is sourced from both natural organisms and chemical synthesis. The primary natural source for commercial production is the microalga Haematococcus pluvialis, which can accumulate this compound up to 3-5% of its dry biomass under stress conditions.[1][2][3][4] Other natural sources include the yeast Phaffia rhodozyma (now known as Xanthophyllomyces dendrorhous), crustaceans such as krill and shrimp, and certain fish like salmon and trout.[5][6][7] Synthetic this compound, produced through chemical processes, is also widely available and predominantly used in the aquaculture industry.[5][8][9]

Table 1: Comparison of this compound Sources and Content

| Source | Type | Typical this compound Content | Predominant Isomer(s) | Form | Key Characteristics |

| Haematococcus pluvialis | Natural (Microalga) | 3-5% of dry weight[1][2][4] | (3S, 3'S)-isomer[1][7][8] | Mostly esterified (mono- and di-esters)[1][8][10] | Considered the "gold standard" for natural this compound; GRAS status by the FDA.[1][3] |

| Phaffia rhodozyma (X. dendrorhous) | Natural (Yeast) | 0.17–1.73 mg/g dry cell (wild type)[11]; can be enhanced through mutagenesis and optimized culture conditions.[12][13] | (3R, 3'R)-isomer[7][8][13] | Primarily free, non-esterified[6] | Promising microbial source for this compound production.[5] |

| Krill (Euphausia superba) | Natural (Crustacean) | 80.55 mg/kg (in krill oil)[14] | (3R, 3'R)-isomer[7] | Mainly esterified[7] | A significant source in the marine food chain.[15] |

| Wild Salmon (Oncorhynchus spp.) | Natural (Fish) | 26-38 mg/kg of flesh (Sockeye salmon)[7][14] | (3S, 3'S)-isomer[7] | Free form[7] | This compound is obtained through their diet. |

| Farmed Atlantic Salmon | Animal Feed Additive | 6-8 mg/kg of flesh[7][16] | Racemic mixture from synthetic source | Free form | Pigmentation is due to this compound added to their feed. |

| Synthetic | Chemical Synthesis | High purity | Racemic mixture of (3S,3'S), (3R,3'S), and (3R,3'R) in a 1:2:1 ratio[6][8] | Non-esterified (free form)[8] | Cost-effective; widely used in aquaculture.[5][14] |

Bioavailability of this compound

The therapeutic efficacy of this compound is intrinsically linked to its bioavailability, which is generally low due to its lipophilic nature.[17] Several factors influence the absorption of this compound, including the source, its molecular form (esterified vs. free), the presence of dietary fats, and the formulation of the supplement.

Natural this compound from H. pluvialis is predominantly esterified, which enhances its stability.[10] These esters are hydrolyzed to the free form in the intestine before absorption. While synthetic this compound is in the free form, some studies suggest that the natural esterified form may have better bioavailability.[18] The absorption of this compound is significantly enhanced when consumed with dietary fats, as this facilitates the formation of micelles necessary for its transport across the intestinal lining.[7][14][17]

Table 2: Factors Influencing this compound Bioavailability

| Factor | Influence on Bioavailability | Mechanism |

| Dietary Fats | Increases | This compound is fat-soluble; fats promote the formation of micelles which are necessary for absorption by intestinal cells.[7][17] |

| Esterification | Potentially Increases | Esterified forms are more stable. While they are hydrolyzed to free this compound before absorption, some research suggests they may have superior bioavailability compared to synthetic free forms.[10][18] |

| Isomeric Form | May Vary | Some studies indicate that Z-isomers of this compound may have higher bioavailability than the all-E-isomer, although they are less stable.[19] |

| Formulation | Can Significantly Increase | Sustained-release and micronized formulations can improve absorption and reduce inter-individual variations.[17] Lipid-based formulations also enhance bioavailability.[7] |

| Source | May Differ | Natural this compound from H. pluvialis has demonstrated greater biological activity in some studies compared to synthetic sources.[18][20][21] |

Experimental Protocols

Extraction of this compound from Haematococcus pluvialis

A common method for extracting this compound from the thick-walled cysts of H. pluvialis involves cell disruption followed by solvent extraction.

Methodology:

-

Cell Disruption (Acid Pretreatment):

-

Treat the dried biomass of H. pluvialis with hydrochloric acid. This step is crucial to break the thick cell wall, which otherwise hinders solvent penetration.[22]

-

-

Solvent Extraction:

-

Following acid pretreatment, extract the this compound using an organic solvent. Acetone (B3395972) is a commonly used and effective solvent.[22]

-

Alternatively, a mixture of hexane (B92381) and isopropanol (B130326) (e.g., 6:4 v/v) can be used.[22]

-

Microwave-assisted extraction with acetone or ethanol (B145695) has also been shown to be efficient.[7][23]

-

Supercritical fluid extraction (SFE) with CO2, often with a co-solvent like ethanol, is a "green" alternative that can yield high recovery rates.[7][16]

-

-

Solvent Evaporation:

-

After extraction, the solvent is typically removed under reduced pressure using a rotary evaporator to obtain an this compound-rich oleoresin.

-

-

Saponification (Optional, for analysis of total this compound):

-

To quantify total this compound, the esterified forms in the extract are hydrolyzed to free this compound. This can be achieved through alkaline saponification (e.g., with NaOH or KOH) or, more gently, through enzymatic hydrolysis using cholesterol esterase to avoid degradation of the carotenoid.[24]

-

Purification of this compound

For obtaining high-purity this compound for research purposes, chromatographic techniques are employed.

Methodology:

-

Column Chromatography:

-

The crude extract can be partially purified using column chromatography with a silica (B1680970) gel stationary phase.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For high-purity isolation, semi-preparative reversed-phase HPLC is the method of choice.

-

Column: A C18 column is commonly used.[25]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of solvents like methanol, water, and dichloromethane (B109758) can be used to separate trans-astaxanthin from its cis-isomers and other carotenoids.[25]

-

The purified fractions are collected, and the solvent is evaporated.

-

Quantification of this compound

Accurate quantification of this compound is essential for research and quality control. HPLC is the gold standard method.

Methodology:

-

Sample Preparation:

-